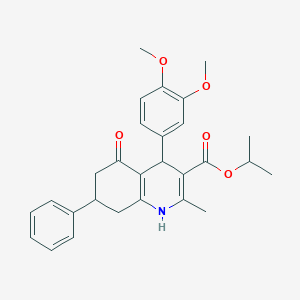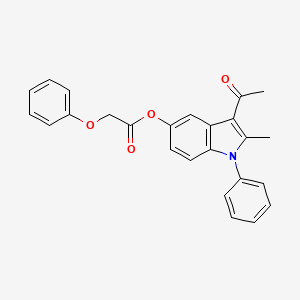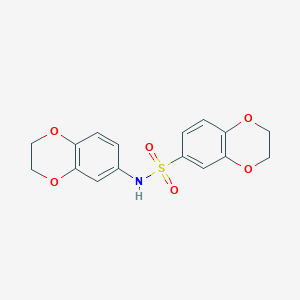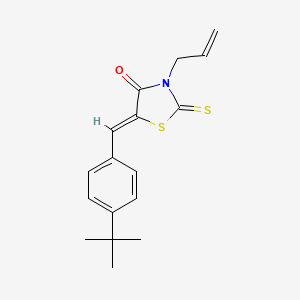![molecular formula C19H20N2O5 B11680340 (5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11680340.png)
(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE is a synthetic organic molecule characterized by its complex structure, which includes a diazinane-2,4,6-trione core and various functional groups such as ethoxy, prop-2-en-1-yloxy, and prop-2-en-1-yl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the diazinane-2,4,6-trione core: This can be achieved through the cyclization of appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the prop-2-en-1-yl group: This step involves the alkylation of the diazinane-2,4,6-trione core using prop-2-en-1-yl halides in the presence of a base.
Attachment of the phenyl ring: The phenyl ring with ethoxy and prop-2-en-1-yloxy substituents can be introduced through a Friedel-Crafts alkylation reaction.
Final assembly: The final step involves the condensation of the phenyl ring with the diazinane-2,4,6-trione core to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
(5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups allow for the formation of polymers or other advanced materials with desirable properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds or materials.
Mécanisme D'action
The mechanism by which (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids that play a role in disease processes.
Comparaison Avec Des Composés Similaires
(5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: can be compared with other similar compounds, such as:
- (5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE
- (5Z)-5-{[3-ETHOXY-4-(BUT-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(BUT-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE
These compounds share a similar core structure but differ in the nature of their substituents. The uniqueness of (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE
Propriétés
Formule moléculaire |
C19H20N2O5 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H20N2O5/c1-4-9-21-18(23)14(17(22)20-19(21)24)11-13-7-8-15(26-10-5-2)16(12-13)25-6-3/h4-5,7-8,11-12H,1-2,6,9-10H2,3H3,(H,20,22,24)/b14-11- |
Clé InChI |
RVJQKIKRYDQMJE-KAMYIIQDSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C)OCC=C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680257.png)

![N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B11680270.png)
![2-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11680276.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11680289.png)
![N'-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11680292.png)

![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11680297.png)
![(5Z)-1-(3-methylphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11680305.png)
![ethyl [(2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}ethyl)sulfanyl]acetate](/img/structure/B11680316.png)
![4-{(E)-[({[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11680331.png)


